molecular formula C10H9NO2 B2459651 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide CAS No. 1391035-39-4

1-Oxo-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B2459651
CAS No.: 1391035-39-4
M. Wt: 175.187
InChI Key: NINDOJBGHNMLTN-UHFFFAOYSA-N
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Description

1-Oxo-2,3-dihydro-1H-indene-4-carboxamide is a chemical compound with a unique structure that includes an indene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide typically involves organic synthesis techniques. One common method includes the reaction of indene derivatives with specific reagents under controlled conditions. For example, the compound can be synthesized by reacting 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid with amines in the presence of coupling agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The exact methods can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert the carbonyl group to a hydroxyl group.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-indene-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid
  • 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
  • 2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile

Uniqueness: 1-Oxo-2,3-dihydro-1H-indene-4-carboxamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-oxo-2,3-dihydroindene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-10(13)8-3-1-2-7-6(8)4-5-9(7)12/h1-3H,4-5H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINDOJBGHNMLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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